1-Octadecanamine, N,N-dimethyl-, N-oxide
Overview
Description
1-Octadecanamine, N,N-dimethyl-, N-oxide is a clear yellow liquid with a fishlike odor . It is insoluble in water and less dense than water, hence it floats on water . Contact with this substance may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, or skin absorption .
Molecular Structure Analysis
The empirical formula of this compound is C20H43N . The SMILES string is CN©CCCCCCCCCCCCCCCCCC . The InChI is 1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 .Chemical Reactions Analysis
This compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 297.56 . It is insoluble in water and less dense than water .Scientific Research Applications
Oxygen Atom Transfer Reactions
1-Octadecanamine, N,N-dimethyl-, N-oxide is involved in oxygen atom transfer reactions. A study by Thapper, Deeth, and Nordlander (2002) investigated the oxygen atom transfer reactions from biological oxygen atom donors, which are important for understanding the activity of mononuclear molybdenum enzymes in the DMSO reductase family (Thapper, Deeth, & Nordlander, 2002).
Langmuir Monolayers
NegiShigeru et al. (2000) explored the effects of anions on the Langmuir monolayer of N,N-dimethyl-1-octadecanamine. The study provides insights into the interactions of amines with anions, which is relevant for understanding surface chemistry and material science applications (NegiShigeru, Futami, Tsukube, & Kano, 2000).
Glucose Sensing
In the field of biosensing, Zhou et al. (2020) used 1-octadecanamine-capped quantum dots in developing a non-enzymatic glucose biosensor. This showcases its potential in medical diagnostics and monitoring (Zhou, Gu, Chen, Wu, Xu, & Bao, 2020).
Thermal Energy Storage
Du et al. (2018) reported on the fabrication of flame-retardant nanoencapsulated n-octadecane, highlighting the use of 1-octadecanamine in creating advanced materials for thermal energy storage (Du, Fang, Cheng, Du, Zhou, & Wang, 2018).
Supramolecular Graphene Oxide Hybrid Materials
Zhang and Song (2012) studied the creation of supramolecular graphene oxide-alkylamine hybrid materials. This research is pivotal in the development of novel nanomaterials with diverse applications in industry and technology (Zhang & Song, 2012).
Chemical Education
He De-hua, Shi Lei, and Ma Ying (2006) integrated 1-octadecanamine in scientific research type experiments in physical chemistry education. This approach enhances the practical understanding of chemistry among students (He De-hua, Shi Lei, & Ma Ying, 2006).
Amphiphilic Tertiary Amine N-oxides
Shen et al. (2015) discussed the use of octadecylamine ethoxylate N-oxides in "living" characteristics polymerization, contributing to advanced polymer science (Shen, Qi, Li, Zhao, & Li, 2015).
Nanoparticle Synthesis
Sen and Gökaǧaç (2013) utilized 1-octadecylamine in the synthesis of platinum electrocatalysts, demonstrating its utility in nanotechnology (Sen & Gökaǧaç, 2013).
Magnetic Nanoparticles
Escoda-Torroella et al. (2020) showed the impact of 1-octadecene (related to 1-octadecanamine) on the synthesis of iron oxide nanoparticles, important for magnetic applications (Escoda-Torroella, Moya, Rodríguez, Batlle, & Labarta, 2020).
Safety and Hazards
Contact with 1-Octadecanamine, N,N-dimethyl-, N-oxide may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, or skin absorption . It is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Corr. 1B . It may be corrosive to metals and harmful if swallowed .
Mechanism of Action
Target of Action
Dimethylstearylamine oxide is primarily used as an emulsifying agent . Emulsifying agents are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water. They work by reducing the surface tension at the interface between the oil and water molecules, allowing them to mix more readily .
Mode of Action
As an emulsifying agent, dimethylstearylamine oxide facilitates the dispersion of one liquid in another. It does this by adsorbing at the oil-water interface and reducing the interfacial tension, thereby stabilizing the emulsion . Additionally, it is used to inhibit skin irritation in cosmetics , likely by forming a protective barrier on the skin’s surface.
Pharmacokinetics
Its large molecular weight (313.56 g/mol)
Result of Action
The primary result of dimethylstearylamine oxide’s action is the formation and stabilization of emulsions . In cosmetics, it also serves to inhibit skin irritation , likely by forming a protective barrier on the skin’s surface.
Properties
IUPAC Name |
N,N-dimethyloctadecan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTVXKGNTWZECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051931 | |
Record name | N,N-Dimethyloctadecylamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octadecanamine, N,N-dimethyl-, N-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2571-88-2 | |
Record name | Octadecyldimethylamine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2571-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1-octadecanamine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanamine, N,N-dimethyl-, N-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyloctadecylamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyloctadecylamine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARAMINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241Y7MZO9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Stearamine Oxide in cosmetic formulations?
A1: Stearamine Oxide is primarily used in hair care products for its functional properties. These include acting as a:
- Foam builder and stabilizer: It enhances and stabilizes the foam produced in shampoos and other cleansing products. [, ]
- Viscosity enhancer: It increases the thickness and richness of formulations, improving their sensory experience. []
- Emollient and conditioner: It provides moisturizing and conditioning benefits to hair, leaving it soft and manageable. [, ]
- Emulsifier: It helps to combine oil and water components in formulations, creating a stable and homogeneous mixture. []
- Antistatic agent: It reduces static electricity in hair, making it easier to comb and style. []
- Wetting agent: It helps formulations to spread evenly on hair and scalp. []
Q2: Are there any safety concerns regarding the use of Stearamine Oxide in cosmetics?
A2: While generally considered safe for use in rinse-off products, some considerations exist for Stearamine Oxide:
- Nitrosamine formation: Although not directly studied with Stearamine Oxide, its structural similarity to Lauramine Oxide raises concern. Lauramine Oxide can form potentially carcinogenic nitrosamines when exposed to nitrosating agents. [] Therefore, products containing Stearamine Oxide should not include N-nitroso compounds or nitrosating agents. []
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